Cas no 352359-23-0 (1-boc-5-fluoro-1H-indole-2-boronic acid)

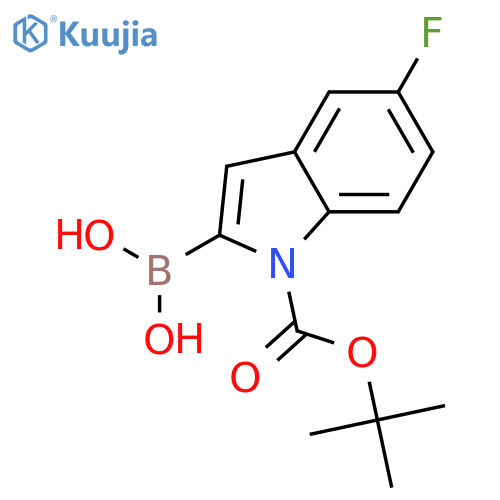

352359-23-0 structure

商品名:1-boc-5-fluoro-1H-indole-2-boronic acid

CAS番号:352359-23-0

MF:C13H15BFNO4

メガワット:279.071907281876

MDL:MFCD04114581

CID:67805

PubChem ID:2763292

1-boc-5-fluoro-1H-indole-2-boronic acid 化学的及び物理的性質

名前と識別子

-

- 1-Boc-5-Fluoro-1H-indole-2-boronic acid

- N-tert-Butoxycarbonyl-5-fluoro-1H-indole-2-boronic acid

- 1-Boc-5-fluoroindole-2-boronic acid

- 1H-Indole-1-carboxylic acid, 2-borono-5-fluoro-, 1-(1,1-dimethylethyl) ester

- N-(Boc)-5-fluoroindole-2-boronic acid

- (1-(tert-Butoxycarbonyl)-5-fluoro-1H-indol-2-yl)boronic acid

- [5-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid

- 5-fluoroindole-2-boronic acid, n-boc protected

- 1-(tert-butoxycarbonyl)-5-fluoro-1H-indol-2-ylboronic acid

- 1-(tert-Butoxycarbonyl)-5-fluoro-1H-indol-2-yl-2-boronic acid

- N-Boc-5-fluoroindole-2-boronic acid

- BCP27563

- DTXSID40376877

- 1-Boc-5-fluoroindole-2-boronic acid, AldrichCPR

- N-Boc-5-fluoro-indol-2-yl boronic acid

- A15515

- 1-(tert-butoxycarbonyl)-5-fluoro-1H-indol-2-ylboronic acid;1-Boc-5-fluoroindole-2-boronic Acid

- SCHEMBL594560

- J-503651

- AB18601

- AS-48278

- 352359-23-0

- 5-fluoro-1-tert-butoxycarbonylindole-2-boronic acid

- MFCD04114581

- F30152

- TZHYEXHDCFQZGG-UHFFFAOYSA-N

- N-Boc-5-fluoro-indole-2-boronic acid

- AKOS015841420

- SY023465

- FT-0644489

- CS-0002266

- 5-Fluoro-1H-indole-2-boronic acid, N-BOC protected

- 1-boc-5-fluoro-1H-indole-2-boronic acid

-

- MDL: MFCD04114581

- インチ: 1S/C13H15BFNO4/c1-13(2,3)20-12(17)16-10-5-4-9(15)6-8(10)7-11(16)14(18)19/h4-7,18-19H,1-3H3

- InChIKey: TZHYEXHDCFQZGG-UHFFFAOYSA-N

- ほほえんだ: FC1C([H])=C([H])C2=C(C=1[H])C([H])=C(B(O[H])O[H])N2C(=O)OC(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 279.107816g/mol

- ひょうめんでんか: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 回転可能化学結合数: 3

- どういたいしつりょう: 279.107816g/mol

- 単一同位体質量: 279.107816g/mol

- 水素結合トポロジー分子極性表面積: 71.7Ų

- 重原子数: 20

- 複雑さ: 374

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

じっけんとくせい

- 密度みつど: 1.24

- ゆうかいてん: 130-140

- ふってん: 446.5 ℃ at 760 mmHg

- フラッシュポイント: 223.8°C

- 屈折率: 1.534

- PSA: 71.69000

- LogP: 1.24340

1-boc-5-fluoro-1H-indole-2-boronic acid セキュリティ情報

- 危害声明: Irritant/Keep Cold

-

危険物標識:

- ちょぞうじょうけん:低温を保つ

1-boc-5-fluoro-1H-indole-2-boronic acid 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1-boc-5-fluoro-1H-indole-2-boronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1030561-1g |

(1-(tert-Butoxycarbonyl)-5-fluoro-1H-indol-2-yl)boronic acid |

352359-23-0 | 98% | 1g |

¥384.00 | 2024-05-17 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y02025-5g |

1-Boc-5-fluoroindole-2-boronic Acid |

352359-23-0 | 95% | 5g |

¥3679.0 | 2024-07-16 | |

| TRC | B601238-100mg |

1-BOC-5-fluoroindole-2-boronic acid |

352359-23-0 | 100mg |

$ 64.00 | 2023-04-18 | ||

| TRC | B601238-500mg |

1-BOC-5-fluoroindole-2-boronic acid |

352359-23-0 | 500mg |

$ 144.00 | 2023-04-18 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1030561-5g |

(1-(tert-Butoxycarbonyl)-5-fluoro-1H-indol-2-yl)boronic acid |

352359-23-0 | 98% | 5g |

¥1428.00 | 2024-05-17 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB0538-5G |

1-boc-5-fluoro-1H-indole-2-boronic acid |

352359-23-0 | 95% | 5g |

¥ 1,656.00 | 2023-04-13 | |

| eNovation Chemicals LLC | Y0999664-10g |

1-BOC-5-fluoroindole-2-boronic acid |

352359-23-0 | 95% | 10g |

$560 | 2024-08-02 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H53019-1g |

1-Boc-5-fluoroindole-2-boronic acid, 95% |

352359-23-0 | 95% | 1g |

¥5901.00 | 2023-02-07 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 069487-25g |

1-Boc-5-fluoroindole-2-boronic acid |

352359-23-0 | 95% | 25g |

73740.0CNY | 2021-08-05 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC10842-25g |

(1-(tert-butoxycarbonyl)-5-fluoro-1H-indol-2-yl)boronic acid |

352359-23-0 | 95% | 25g |

$1100 | 2023-09-07 |

1-boc-5-fluoro-1H-indole-2-boronic acid 関連文献

-

Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018

-

A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615

-

Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521

-

P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733

352359-23-0 (1-boc-5-fluoro-1H-indole-2-boronic acid) 関連製品

- 166104-20-7(tert-butyl 5-amino-1H-indole-1-carboxylate)

- 352359-23-0(1-boc-5-fluoro-1H-indole-2-boronic acid)

- 213318-44-6(N-Boc-indole-2-boronic acid)

- 434958-85-7(N-Boc-5-Hydroxyindole)

- 913836-24-5(1-Boc-4-nitroindole)

- 75400-67-8(1-Boc-indole)

- 1000068-26-7((1-(Tert-Butoxycarbonyl)-6-fluoro-1H-indol-2-yl)boronic acid)

- 135884-31-0({1-[(tert-butoxy)carbonyl]-1H-pyrrol-2-yl}boronic acid)

- 219508-62-0(Tert-Butyl 6-amino-1H-indole-1-carboxylate)

- 475102-15-9((1-(tert-butoxycarbonyl)-5-cyano-1H-indol-2-yl)boronic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:352359-23-0)1-boc-5-fluoro-1H-indole-2-boronic acid

清らかである:99%

はかる:10.0g

価格 ($):197.0